
1,1-Dichloro-1-nitrosobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-nitrosobutane is an organic compound characterized by the presence of two chlorine atoms and a nitroso group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-nitrosobutane can be synthesized through the reaction of butane with nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-nitrosobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced under specific conditions, resulting in different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
N,N-Dimethylamidodichlorophosphite: Reacts exothermally with this compound to form N,N-dimethylamidotetrachlorophosphorane and a nitrile oxide.
Diethyl Thiophosphite: Reacts with this compound to produce specific phosphorane derivatives.
Major Products Formed
N,N-Dimethylamidotetrachlorophosphorane: Formed from the reaction with N,N-dimethylamidodichlorophosphite.
Nitrile Oxide: Another product from the reaction with N,N-dimethylamidodichlorophosphite.
Scientific Research Applications
1,1-Dichloro-1-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group and chlorine atoms play crucial roles in its chemical behavior, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,1-Dichloro-1-nitrosobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-nitrosoalkanes: These compounds share similar reactivity patterns and can undergo similar reactions.
α-Halocarbonyl Compounds: These compounds also exhibit reactivity with acid chlorides and zinc, forming acylhydroximoyl chlorides.
Properties
CAS No. |
109777-25-5 |
|---|---|
Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
1,1-dichloro-1-nitrosobutane |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |
InChI Key |
OXVWREIAEWQHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



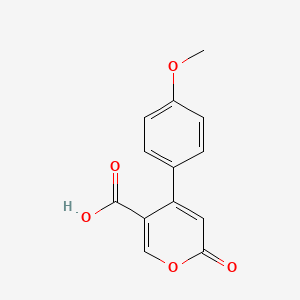

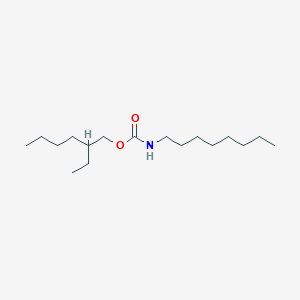
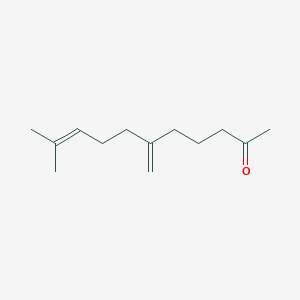
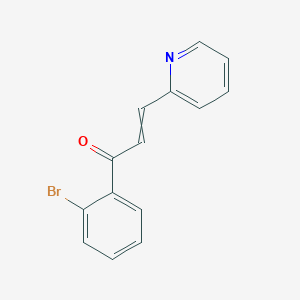
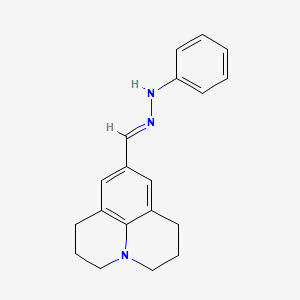
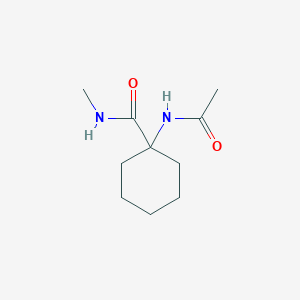

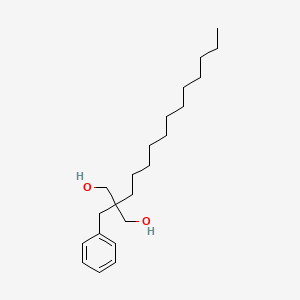
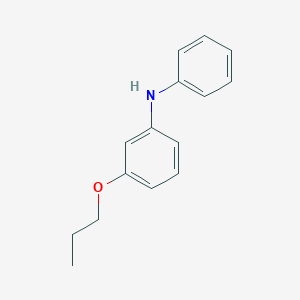

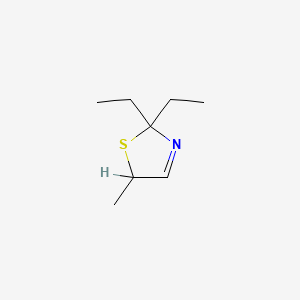
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
